2,5-Diiodo-1,3-dimethylbenzene
Overview
Description
2,5-Diiodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8I2 It is a derivative of xylene, where two iodine atoms are substituted at the 2 and 5 positions of the benzene ring, and two methyl groups are substituted at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diiodo-1,3-dimethylbenzene can be synthesized through the iodination of 1,3-dimethylbenzene (m-xylene). The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The iodine atoms can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by nucleophiles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form other derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2,5-dibromo-1,3-dimethylbenzene, while oxidation of the methyl groups can produce 2,5-diiodo-1,3-benzenedicarboxylic acid .
Scientific Research Applications
2,5-Diiodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of halogen bonding interactions.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Mechanism of Action
The mechanism of action of 2,5-diiodo-1,3-dimethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms. This activation facilitates various substitution reactions by stabilizing the intermediate carbocation formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with iodine atoms at the 1 and 4 positions.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and exhibits different reactivity and properties.
2,5-Dibromo-1,3-dimethylbenzene: Bromine atoms instead of iodine, leading to different chemical behavior.
Uniqueness
2,5-Diiodo-1,3-dimethylbenzene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interactions in chemical reactions. The presence of iodine atoms also enhances its potential use in radiolabeling and imaging applications compared to its bromine or chlorine analogs .
Properties
IUPAC Name |
2,5-diiodo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEUAVLLUTWZPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443891 | |
Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-48-1 | |
Record name | 2,5-Diiodo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4102-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.